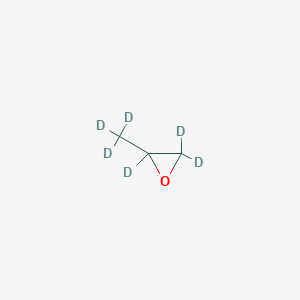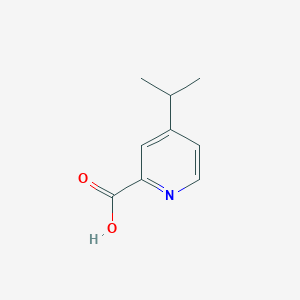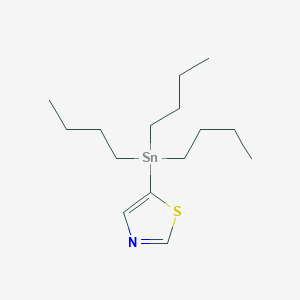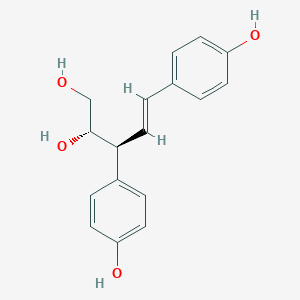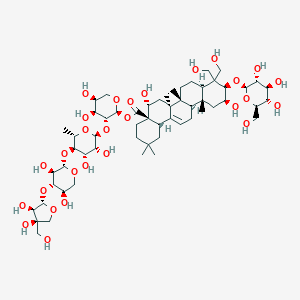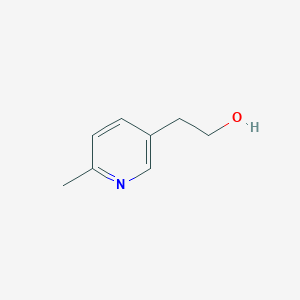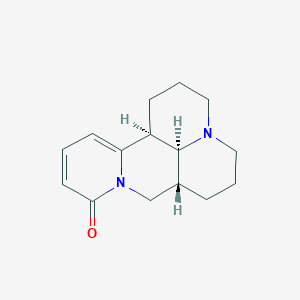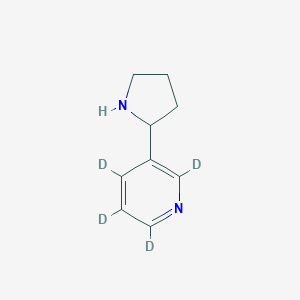
1,1,2,2-Tetrahydroperfluoro-1-decanol
Descripción general
Descripción
1,1,2,2-Tetrahydroperfluoro-1-decanol, also known as 8:2 FTOH, is an 8:2 fluorotelomer alcohol . It is applied to the formation of a barrier and self-healing coating on zinc metal materials . This compound has also been seen to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells .
Molecular Structure Analysis
The molecular formula of 1,1,2,2-Tetrahydroperfluoro-1-decanol is C10H5F17O . The InChI representation of the molecule isInChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2 . The Canonical SMILES representation is C(CO)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F . Chemical Reactions Analysis
The quantitative analysis of 8:2 FTOH in soil can be done using GC/MS with an instrument detection limit (IDL) of 10fg/L . Studies indicate that hydroxyl radical causes indirect photodegradation of 8:2 FTOH in aqueous media .Physical And Chemical Properties Analysis
The molecular weight of 1,1,2,2-Tetrahydroperfluoro-1-decanol is 464.12 g/mol . The density is 1.8±0.1 g/cm3 . The boiling point is 175.6±40.0 °C at 760 mmHg . The vapour pressure is 0.3±0.7 mmHg at 25°C . The enthalpy of vaporization is 48.0±6.0 kJ/mol . The flash point is 60.0±27.3 °C .Aplicaciones Científicas De Investigación
Environmental Analysis
“1H,1H,2H,2H-Perfluoro-1-decanol” is used as a reference standard in environmental analysis . It helps in the quantitative analysis of 8:2 FTOH (fluorotelomer alcohol) in soil .
Photodegradation Studies
Studies indicate that hydroxyl radical causes indirect photodegradation of 8:2 FTOH in aqueous media . This makes “1H,1H,2H,2H-Perfluoro-1-decanol” useful in studying environmental degradation processes.
Preparation of Derivatives
“1H,1H,2H,2H-Perfluoro-1-decanol” may be used in the preparation of 8:2 FTOH sulfate and 8:2 FTOH glucuronide . These derivatives can have various applications in different fields of research.
Microfluidics Systems
Similar compounds like “1H,1H,2H,2H-Perfluoro-1-octanol” are used to generate droplets in droplet-based microfluidics systems . It’s plausible that “1H,1H,2H,2H-Perfluoro-1-decanol” could have similar applications.
Synthesis of Vinyl Ethers
“1H,1H,2H,2H-Perfluoro-1-octanol” can be used as a starting material in the synthesis of 1H,1H,2H,2H-perfluorooctyl vinyl ether (FOVE) . “1H,1H,2H,2H-Perfluoro-1-decanol” might be used in a similar way to synthesize corresponding decyl vinyl ethers.
Biological Studies
“1H,1H,2H,2H-Perfluoro-1-decanol” induces cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells . This suggests its potential use in biological and medical research.
Mecanismo De Acción
Target of Action
1H,1H,2H,2H-Perfluoro-1-decanol, also known as 1H,1H,2H,2H-Perfluorodecan-1-ol or 1,1,2,2-Tetrahydroperfluoro-1-decanol, is a fluorotelomer alcohol . Its primary targets are cerebellar granule cells . These cells play a crucial role in the functioning of the cerebellum, which is responsible for motor control and coordination.
Mode of Action
The compound interacts with its targets by inducing cell death and the formation of oxidative or reactive oxygen species . This interaction leads to changes in the cellular structure and function, affecting the overall health and viability of the cerebellar granule cells.
Biochemical Pathways
It is known that the compound’s action can lead to the generation of reactive oxygen species . These species can cause oxidative stress, leading to cell damage and death.
Result of Action
The primary result of the action of 1H,1H,2H,2H-Perfluoro-1-decanol is the induction of cell death in cerebellar granule cells . This can lead to impairments in motor control and coordination, given the role of these cells in the functioning of the cerebellum.
Action Environment
The action, efficacy, and stability of 1H,1H,2H,2H-Perfluoro-1-decanol can be influenced by various environmental factors. For instance, the compound has been shown to undergo indirect photodegradation in aqueous media due to the action of hydroxyl radicals . This suggests that light exposure could influence the compound’s stability and action.
Propiedades
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUBFBTUBACDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2OH, C10H5F17O | |
| Record name | 8:2 FTOH | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029904 | |
| Record name | 2-(Perfluorooctyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy solid; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | 1H,1H,2H,2H-Perfluorodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg], 0.48 ± 0.01 [log Psd at 298.15 K (Pa)] | |
| Record name | 1H,1H,2H,2H-Perfluorodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 8:2 FTOH | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Product Name |
1,1,2,2-Tetrahydroperfluoro-1-decanol | |
CAS RN |
678-39-7 | |
| Record name | (Perfluorooctyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=678-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,2H,2H-Perfluorodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorooctyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H,1H,2H,2H-PERFLUORO-1-DECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM7L66OFE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the estrogenic effects of 1H,1H,2H,2H-Perfluorodecan-1-ol?
A: Research indicates that 1H,1H,2H,2H-Perfluorodecan-1-ol (8:2 FTOH) exhibits estrogenic effects in medaka (Oryzias latipes). Specifically, 8:2 FTOH demonstrates a dose-dependent interaction with medaka estrogen receptor α (ERα) and coactivator TIF2, ultimately leading to the induction of vitellogenin (VTG) synthesis in male medaka livers. This estrogenic activity is attributed to the activation of ERα by 8:2 FTOH. []
Q2: How does the structure of 1H,1H,2H,2H-Perfluorodecan-1-ol influence its physicochemical properties?
A: The presence of both fluorocarbon and hydrocarbon chains in 1H,1H,2H,2H-Perfluorodecan-1-ol impacts its crystallinity and interaction with other materials. When incorporated into a dendrimer structure with an octasilicate core and both decyl and 1H,1H,2H,2H-heptadecafluorodecyl groups, the crystallinity of the fluorinated domains decreases compared to simpler structures. This is attributed to the rigid inorganic core hindering the molecular motion of the branches. Consequently, the fluorocarbon/hydrocarbon chains do not form an ordered structure. []
Q3: What is the vapor pressure of 1H,1H,2H,2H-Perfluorodecan-1-ol and how does it compare to other perfluoroalkyl substances?
A: The sublimation vapor pressure of 1H,1H,2H,2H-Perfluorodecan-1-ol (8:2 FTOH) has been determined using the Knudsen Effusion Method. This method revealed that the near ambient temperature sublimation vapor pressures of 8:2 FTOH are consistent with earlier reported liquid phase vapor pressures obtained at higher temperatures. []
Q4: How can 1H,1H,2H,2H-Perfluorodecan-1-ol be used in material science applications?
A: 1H,1H,2H,2H-Perfluorodecan-1-ol can be utilized to synthesize specialized materials. For instance, it can be incorporated into a bifunctional terminal organic-inorganic dendrimer with an octasilicate core, alongside decyl groups. This dendrimer, when blended with polymethyl methacrylate (PMMA), forms composite films with tailored refractive indices. The refractive index of these films decreases linearly with increasing concentrations of the dendrimer. []
Q5: Are there any known applications of 1H,1H,2H,2H-Perfluorodecan-1-ol in the synthesis of phthalocyanines?
A: 1H,1H,2H,2H-Perfluorodecan-1-ol serves as a key reagent in synthesizing perfluoroalkylated zinc and metal-free phthalocyanines. Reacting 1H,1H,2H,2H-Perfluorodecan-1-ol with 4,5-dichlorophthalonitrile leads to the formation of octa-substituted phthalocyanines with improved solubility in polar solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) compared to their tetra-substituted counterparts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





